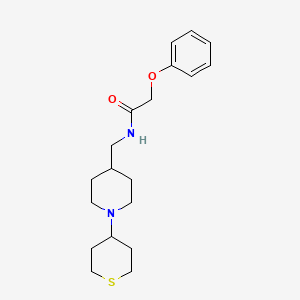

2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-phenoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c22-19(15-23-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-24-13-9-17/h1-5,16-17H,6-15H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVPMXFIWJELLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)C3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of phenoxyacetic acid with a suitable amine to form an amide bond. The tetrahydrothiopyran ring is introduced through a cyclization reaction, and the piperidine moiety is added via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide serves as:

- A building block for synthesizing more complex molecules.

- A tool for studying reaction mechanisms , providing insights into chemical behaviors and interactions.

Biology

The biological applications are particularly noteworthy:

- Biological Pathways Investigation : The compound acts as a probe for exploring various biological pathways, thanks to its ability to interact with specific enzymes or receptors.

- Therapeutic Potential : Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations reveal selective toxicity towards certain cancer cell lines while sparing normal cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases .

Industry

In industrial applications, this compound is utilized for:

- The production of specialty chemicals that require specific properties.

- Development of materials with tailored characteristics for various applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives similar to this compound. Results indicated significant activity against common bacterial strains, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Case Study 2: Cytotoxicity in Cancer Cells

Research focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated promising results. Compounds with similar structures exhibited selective cytotoxicity, suggesting potential for development into therapeutic agents for cancer treatment .

Mécanisme D'action

The mechanism of action of 2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a 4-anilidopiperidine-like core with several opioids and research candidates. Key comparisons include:

(a) Ocfentanil (N-(2-Fluorophenyl)-2-Methoxy-N-[1-(2-Phenylethyl)Piperidin-4-yl]Acetamide)

- Structural Differences : Ocfentanil substitutes the thiopyran group with a phenethyl chain and incorporates a 2-fluorophenyl and methoxy group on the acetamide.

- Regulatory Status : Schedule I controlled substance .

(b) 5-Substituted Tetrahydronaphthalen-2-yl Derivatives

- Structural Differences: These compounds (e.g., N-phenyl-N-(piperidin-4-ylmethyl)propionamide derivatives) feature a tetrahydronaphthalenyl group at the 5th position, with substitutions such as hydroxyl, amine, or acetamide. The target compound replaces this with a phenoxy-thiopyran system .

- Pharmacology : Demonstrated opioid receptor binding with varying selectivity; hydroxyl and amine groups enhanced µ-opioid affinity, while acetamide derivatives showed reduced potency .

(c) Tetrahydrofuranylfentanyl (THF-F)

Data Table: Key Features of Target Compound and Analogs

Activité Biologique

2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a phenoxy group and a piperidine ring, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 404.6 g/mol. The compound features:

- Phenoxy Group : Contributes to its lipophilicity and potential receptor interactions.

- Piperidine Ring : Known for its role in various pharmacological activities.

- Tetrahydrothiopyran : Imparts additional stereochemical complexity.

Antinociceptive Activity

Research indicates that compounds similar to 2-phenoxy-N-(...) exhibit antinociceptive properties. In animal models, these compounds have shown effectiveness in reducing pain responses. For instance, studies involving piperidine derivatives have demonstrated their ability to modulate pain pathways, likely through interaction with opioid receptors .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in various studies. For example, piperidine derivatives have been linked to reduced neuronal apoptosis and improved cognitive functions in models of neurodegeneration . The tetrahydrothiopyran moiety may enhance blood-brain barrier permeability, facilitating central nervous system effects.

Antidepressant Activity

Preliminary studies suggest that the structural components of 2-phenoxy-N-(...) could contribute to antidepressant-like effects. The modulation of serotonin and norepinephrine levels has been observed in related compounds, indicating potential for treating mood disorders .

The biological activity of 2-phenoxy-N-(...) can be attributed to several mechanisms:

- Receptor Modulation : Interaction with serotonin receptors and opioid receptors is a primary mechanism for its analgesic and antidepressant effects.

- Neurotransmitter Regulation : The compound may influence the reuptake of neurotransmitters, enhancing their availability in synaptic clefts.

- Ion Channel Interaction : Potential modulation of ion channels involved in neuronal excitability could explain some of its neuroprotective effects.

Case Studies

- Study on Pain Models : A study conducted on rodents assessed the antinociceptive effects of similar piperidine derivatives. Results indicated a significant reduction in pain responses compared to controls, suggesting efficacy in pain management.

- Neuroprotection in Alzheimer's Models : Research involving piperidine-based compounds demonstrated a reduction in amyloid-beta plaque formation and improved cognitive performance in mouse models of Alzheimer's disease, supporting the neuroprotective claims .

- Behavioral Studies on Depression : In behavioral assays for depression, compounds structurally related to 2-phenoxy-N-(...) showed significant reductions in despair behavior in forced swim tests, indicating potential antidepressant properties .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.6 g/mol |

| Antinociceptive Activity | Effective in pain models |

| Neuroprotective Effects | Reduced neuronal apoptosis |

| Antidepressant Activity | Positive results in behavioral tests |

Q & A

Basic Research Questions

Q. What are the primary methods for confirming the structural integrity of 2-phenoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of key structural motifs (e.g., tetrahydro-2H-thiopyran, piperidine, and phenoxy groups). Compare observed chemical shifts with computational predictions or analogous compounds .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to validate the molecular formula.

- Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch at ~1650 cm, aromatic C-H stretches) .

- Table: Key Structural Data

| Functional Group | Expected H NMR Shift (ppm) | Expected IR Absorption (cm) |

|---|---|---|

| Amide (C=O) | Not applicable | ~1650 |

| Aromatic (Ph-O-) | 6.8–7.3 (multiplet) | ~3050 (C-H stretch) |

| Piperidine | 2.5–3.5 (m, CH) | ~2800–3000 (C-H stretch) |

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., amide coupling) to minimize side reactions .

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sulfur-containing groups (e.g., tetrahydrothiopyran) .

- Purification : Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC with a C18 column for challenging separations .

Q. What purification techniques are most effective for isolating this compound from reaction byproducts?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve polar impurities .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to crystallize the compound selectively .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected receptors (e.g., opioid or sigma receptors) .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s thiopyran-piperidine scaffold and target binding pockets to predict binding modes .

- Table: Example Reaction Conditions for Target Interaction Studies

| Assay Type | Conditions | Key Parameters |

|---|---|---|

| SPR | pH 7.4, 25°C, HBS-EP buffer | KD measurement, association/dissociation rates |

| ITC | 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 | Enthalpy/entropy changes |

Q. How does the compound’s stereochemistry influence its biological activity?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test their activity separately .

- X-ray Crystallography : Resolve the absolute configuration of the tetrahydrothiopyran ring to correlate stereochemistry with receptor binding .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?

- Methodological Answer :

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve shift accuracy .

- Dynamic Effects : Account for conformational flexibility in NMR simulations using molecular mechanics (e.g., NOESY to detect spatial proximity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.